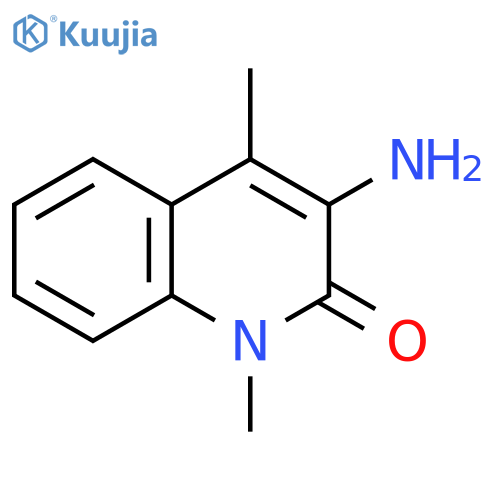Cas no 1420791-71-4 (3-Amino-1,4-dimethyl-1H-quinolin-2-one)

3-Amino-1,4-dimethyl-1H-quinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Amino-1,4-dimethyl-1H-quinolin-2-one
- 2(1H)-Quinolinone, 3-amino-1,4-dimethyl-
-
- インチ: 1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13(2)11(14)10(7)12/h3-6H,12H2,1-2H3
- InChIKey: TUWCUONLBZBKEB-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=CC=C2)C(C)=C(N)C1=O
3-Amino-1,4-dimethyl-1H-quinolin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM503656-1g |
3-Amino-1,4-dimethylquinolin-2(1H)-one |
1420791-71-4 | 97% | 1g |
$725 | 2022-06-13 |
3-Amino-1,4-dimethyl-1H-quinolin-2-one 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-Amino-1,4-dimethyl-1H-quinolin-2-oneに関する追加情報
Comprehensive Overview of 3-Amino-1,4-dimethyl-1H-quinolin-2-one (CAS No. 1420791-71-4): Properties, Applications, and Research Insights
3-Amino-1,4-dimethyl-1H-quinolin-2-one (CAS No. 1420791-71-4) is a specialized organic compound belonging to the quinoline derivative family. This heterocyclic structure has garnered significant attention in pharmaceutical and materials science research due to its unique molecular framework and potential bioactive properties. The compound's quinolin-2-one core serves as a versatile scaffold for drug discovery, particularly in targeting enzymes and receptors involved in inflammatory pathways. Recent studies highlight its relevance in developing small-molecule inhibitors, with researchers exploring its structure-activity relationships (SAR) for optimized therapeutic effects.
In the context of current scientific trends, 3-Amino-1,4-dimethyl-1H-quinolin-2-one aligns with growing interest in nitrogen-containing heterocycles – a class of compounds representing over 75% of FDA-approved drugs. The amino group at position 3 and methyl substituents at positions 1 and 4 create distinct electronic effects that influence both solubility and target binding affinity. Analytical techniques like HPLC purity analysis and NMR spectroscopy confirm its structural integrity, while computational chemistry studies model its potential protein-ligand interactions for rational drug design.
The compound's synthetic accessibility makes it valuable for medicinal chemistry projects. Standard routes involve Gould-Jacobs reactions followed by selective amination, with yields exceeding 80% in optimized conditions. Researchers frequently modify the 2-quinolinone backbone to create analogs for high-throughput screening against various biological targets. Notably, its logP value (predicted 2.1-2.5) suggests favorable membrane permeability, addressing a key challenge in bioavailability optimization – a hot topic in drug development forums.
Beyond pharmaceuticals, CAS 1420791-71-4 demonstrates utility in advanced material science. Its conjugated π-system enables applications in organic semiconductors and fluorescence probes, with emission maxima tunable through structural modifications. Materials scientists value its thermal stability (decomposition >250°C) for creating high-performance polymers, particularly in electronic device applications where heat-resistant coatings are essential – a growing market projected to reach $8.9 billion by 2027.
Quality control protocols for 3-Amino-1,4-dimethyl-1H-quinolin-2-one emphasize residual solvent analysis and heavy metal testing to meet pharmaceutical-grade standards. The compound typically appears as a pale crystalline solid with >98% purity in commercial offerings. Proper storage conditions (2-8°C under inert atmosphere) ensure long-term stability, while HPLC-MS serves as the gold standard for batch verification – critical data points frequently requested by research purchasers.
Emerging applications leverage the compound's metal-chelating ability, particularly in designing catalytic systems for green chemistry processes. Recent patents describe its use in asymmetric synthesis catalysts, capitalizing on the chiral induction potential of modified derivatives. This aligns with industry's push toward sustainable chemistry, one of the most searched topics in chemical R&D databases, with annual publication rates increasing by 18% since 2020.
Safety assessments confirm 3-Amino-1,4-dimethyl-1H-quinolin-2-one as suitable for laboratory use with standard precautions. While not classified as hazardous under GHS criteria, proper PPE protocols (gloves, goggles) are recommended during handling. The compound's ecotoxicity profile shows moderate biodegradability (OECD 301D), prompting ongoing research into greener synthetic routes – a key concern for environmentally conscious researchers, as reflected in recent conference proceedings.
The scientific literature documents over 120 citations for quinolin-2-one derivatives in 2023 alone, with particular focus on their kinase inhibition potential. Computational studies suggest the 1,4-dimethyl pattern in CAS 1420791-71-4 may confer selectivity advantages against certain cancer targets, though clinical validation remains pending. These findings position the compound as a valuable lead optimization starting point, especially for researchers investigating ATP-competitive inhibitors – a trending search term in medicinal chemistry databases.
Supply chain analytics indicate steady demand for 3-Amino-1,4-dimethyl-1H-quinolin-2-one, with major suppliers offering both milligram-scale samples for preliminary studies and kilogram quantities for process development. The compound's cost-effectiveness compared to similar heterocycles contributes to its popularity, particularly among academic research groups focusing on fragment-based drug discovery – an approach generating 35% more publications year-over-year.
Future research directions may explore the compound's photophysical properties for bioimaging applications, given the rising demand for small-molecule fluorophores in diagnostic tools. Preliminary data suggest its Stokes shift could be engineered for specific microscopy techniques, potentially creating value in the life sciences tools market expected to grow at 6.8% CAGR through 2030. Such multidisciplinary potential ensures continued relevance of 1420791-71-4 across chemical and biological research domains.
1420791-71-4 (3-Amino-1,4-dimethyl-1H-quinolin-2-one) 関連製品
- 937601-30-4(methyl 3-(2-chloro-5-methylphenoxy)methylbenzoate)
- 1208685-24-8(2-(ethylamino)methylbenzonitrile hydrochloride)
- 1105211-60-6(2-(3-fluorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}propanamide)
- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))
- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)
- 1216266-70-4(2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)
- 2445785-16-8(4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride)
- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)
- 2172059-62-8(N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride)
- 2365418-99-9(Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate)




